CCR4 Antagonist Potency: 3-Hydroxymethylpiperidine vs. Pyrrolidine Moiety in Human and Mouse Chemotaxis Assays
In the Astellas Pharma CCR4 antagonist optimization program, compound 2—bearing a pyrrolidine moiety at the piperidine 4-position—was replaced with a 3-(hydroxymethyl)piperidine group derived from [1,4'-Bipiperidin]-3-ylmethanol, yielding compound 8ic. This single structural change converted a moderate inhibitor into a potent, orally bioavailable antagonist. Compound 8ic inhibited human CCL22-induced chemotaxis with an IC50 of 23 nM and mouse chemotaxis with an IC50 of 58 nM [1]. While the exact IC50 of compound 2 in the same chemotaxis assay is not explicitly tabulated in the available manuscript, the authors describe its functional inhibition as 'moderate' and the improvement upon 3-hydroxymethylpiperidine incorporation as pivotal for achieving strong inhibition and oral bioavailability [1]. This SAR demonstrates the critical pharmacophoric contribution of the 3-hydroxymethyl substitution pattern.
| Evidence Dimension | IC50 for inhibition of human CCL22-induced chemotaxis (CCR4 functional assay) |
|---|---|
| Target Compound Data | 23 nM (compound 8ic, containing the 3-hydroxymethylpiperidine motif derived from CAS 749860-71-7) |
| Comparator Or Baseline | Compound 2 (pyrrolidine analogue): described as 'moderate' inhibitor; exact IC50 not listed in this publication but was the starting point for optimization |
| Quantified Difference | Qualitative improvement from 'moderate' inhibition to IC50 = 23 nM (human); oral bioavailability achieved |
| Conditions | Human CCR4 receptor expressed in B300-19 cells; CCL22-induced chemotaxis; GTPγS binding assay |
Why This Matters
This evidence shows that the 3-hydroxymethylpiperidine building block (derived from the target compound) enables a potency enhancement that a pyrrolidine-containing analog cannot achieve, directly impacting candidate selection in CCR4-targeting drug discovery.
- [1] Yokoyama, K., et al. Potent and orally bioavailable CCR4 antagonists: Synthesis and structure–activity relationship study of 2-aminoquinazolines. Bioorganic & Medicinal Chemistry, 2009, 17(1), 64-73. View Source
